molecular formula C13H10Cl2N2S B072733 1,3-Bis(2-chlorophenyl)thiourea CAS No. 1219-68-7

1,3-Bis(2-chlorophenyl)thiourea

Cat. No.: B072733
CAS No.: 1219-68-7
M. Wt: 297.2 g/mol
InChI Key: RJTJZLBYKUDXRD-UHFFFAOYSA-N
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Description

1,3-Bis(2-chlorophenyl)thiourea is an organosulfur compound with the chemical formula C13H10Cl2N2S. It is a derivative of thiourea, where two chlorophenyl groups are attached to the nitrogen atoms of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chlorophenyl)thiourea can be synthesized through the condensation of 2-chloroaniline with thiophosgene or isothiocyanates. The reaction typically involves the following steps:

  • Condensation with Thiophosgene

      Reactants: 2-chloroaniline and thiophosgene.

      Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures.

      Procedure: 2-chloroaniline is added dropwise to a solution of thiophosgene in dichloromethane, followed by stirring at room temperature for several hours.

  • Condensation with Isothiocyanates

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chlorophenyl)thiourea undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate.

      Conditions: Mild to moderate temperatures.

      Products: Oxidized derivatives of the thiourea moiety.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Low temperatures, inert atmosphere.

      Products: Reduced forms of the compound, often leading to the formation of amines.

  • Substitution

Scientific Research Applications

1,3-Bis(2-chlorophenyl)thiourea has several scientific research applications:

  • Chemistry

    • Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
    • Acts as a ligand in coordination chemistry to form metal complexes.
  • Biology

    • Investigated for its potential antibacterial and antifungal properties.
    • Studied for its role in enzyme inhibition and protein binding.
  • Medicine

    • Explored for its anticancer and anti-inflammatory activities.
    • Potential use in the development of therapeutic agents for various diseases.
  • Industry

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chlorophenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or alteration of protein function. The pathways involved include:

Comparison with Similar Compounds

1,3-Bis(2-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1,3-Bis(4-chlorophenyl)thiourea

    • Similar structure but with chlorine atoms at different positions.
    • Exhibits different reactivity and biological activity.
  • 1,3-Bis(2,4-dichlorophenyl)thiourea

    • Contains additional chlorine atoms, leading to increased steric hindrance.
    • Shows variations in chemical and biological properties.
  • 1,3-Bis(2-methylphenyl)thiourea

Properties

IUPAC Name

1,3-bis(2-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTJZLBYKUDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352088
Record name 1,3-bis(2-chlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-68-7
Record name Di-2-chlorophenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243607
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(2-chlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(2-CHLOROPHENYL)-2-THIOUREA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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